molecular formula C13H14ClNO2S B4632468 1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride CAS No. 1049713-38-3

1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B4632468
CAS No.: 1049713-38-3
M. Wt: 283.77 g/mol
InChI Key: VMLIOOICCHHOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride is a chemical compound that features a benzodioxole ring and a thiophene ring connected via a methanamine linkage

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes, receptors, and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Linkage Formation: The benzodioxole and thiophene rings are linked through a methanamine bridge. This step involves the reaction of the benzodioxole derivative with thiophen-3-ylmethylamine under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-N-methylmethanamine: Similar structure but lacks the thiophene ring.

    1-(Thiophen-3-ylmethyl)-N-methylmethanamine: Similar structure but lacks the benzodioxole ring.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride is unique due to the presence of both the benzodioxole and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.ClH/c1-2-12-13(16-9-15-12)5-10(1)6-14-7-11-3-4-17-8-11;/h1-5,8,14H,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIOOICCHHOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049713-38-3
Record name 1,3-Benzodioxole-5-methanamine, N-(3-thienylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049713-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.